molecular formula C18H21FN2O2 B6956199 N'-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide

N'-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide

Cat. No.: B6956199
M. Wt: 316.4 g/mol
InChI Key: SMRRRFTXDIOFKL-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide is an organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a phenoxyacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N'-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)17-9-8-16(10-13(17)3)23-11-18(22)21-20-15-6-4-14(19)5-7-15/h4-10,12,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRRRFTXDIOFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide typically involves the following steps:

  • Formation of the Phenoxyacetohydrazide Intermediate

      Starting Materials: 3-methyl-4-propan-2-ylphenol, chloroacetic acid, and hydrazine hydrate.

      Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base (such as sodium hydroxide) to form the phenoxyacetic acid. This intermediate is then treated with hydrazine hydrate to yield the phenoxyacetohydrazide.

  • Coupling with 4-Fluorobenzaldehyde

      Starting Materials: Phenoxyacetohydrazide and 4-fluorobenzaldehyde.

      Reaction Conditions: The phenoxyacetohydrazide is reacted with 4-fluorobenzaldehyde in an ethanol solvent under reflux conditions to form the final product, N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the hydrazide moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hydrazide moiety can form hydrogen bonds with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
  • N’-(4-bromophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide
  • N’-(4-methylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide

Uniqueness

N’-(4-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often enhancing the compound’s efficacy and selectivity compared to its analogs.

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